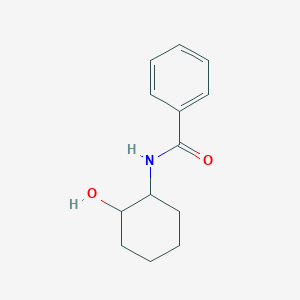

n-(2-Hydroxycyclohexyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJPGRLOJGSUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281405 | |

| Record name | n-(2-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-83-9 | |

| Record name | NSC21551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxycyclohexyl Benzamide Architectures

Stereocontrolled Synthesis of the Hydroxycyclohexyl Unit

The defining feature of N-(2-hydroxycyclohexyl)benzamide is the 1,2-amino alcohol moiety on a cyclohexane (B81311) ring. The spatial arrangement of the hydroxyl and amino groups is critical, necessitating precise control over stereochemistry during synthesis.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in the synthesis of the 2-aminocyclohexanol (B3021766) core is paramount. Both diastereoselective and enantioselective strategies are employed to prepare specific stereoisomers.

Diastereoselective Synthesis: One common approach begins with the reduction of a 2-aminocyclohexanone (B1594113) precursor. The choice of reducing agent can influence the diastereoselectivity of the resulting hydroxyl group relative to the existing amine. Alternatively, the epoxidation of cyclohexene (B86901) followed by ring-opening with an amine source can provide access to trans-2-aminocyclohexanol derivatives. The stereochemical outcome is dictated by the backside attack of the nucleophile on the epoxide.

Enantioselective Synthesis: To obtain enantiomerically pure 2-aminocyclohexanol, several methods are available. Asymmetric hydroamination of cyclohexene derivatives using chiral catalysts represents a direct and atom-economical approach. nih.gov Another strategy involves the kinetic resolution of a racemic mixture of 2-aminocyclohexanol or its derivatives. Enzymes, particularly lipases, can be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net An improved four-step method has been described for the stereoselective synthesis of related long-chain anti-2-amino-3-alkanols, achieving excellent diastereoselectivities, a principle applicable to the cyclohexyl system. nih.gov

Synthetic Pathways to Substituted Hydroxycyclohexyl Amines

The synthesis of substituted 2-aminocyclohexanols allows for the introduction of diverse functional groups into the final benzamide (B126) structure. These syntheses often start from correspondingly substituted cyclohexanone (B45756) derivatives.

Reductive Amination: This is a powerful and versatile method for synthesizing amines. libretexts.org A substituted cyclohexanone can be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form the corresponding substituted 2-aminocyclohexanol. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

From Nitriles and Other Precursors: Substituted cyclohexanes containing a nitrile group can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Additionally, rearrangement reactions such as the Hofmann and Curtius rearrangements provide pathways to primary amines from amides and acyl azides, respectively, which can be designed to start from substituted cyclohexyl carboxylic acids. libretexts.org

Amide Bond Formation Strategies for Benzamide Assembly

The formation of the amide bond between the 2-hydroxycyclohexylamine core and benzoic acid is the final key step in the assembly of this compound. A wide array of methods, from classical to modern catalytic approaches, can be employed for this transformation.

Conventional Coupling Reactions

Conventional methods for amide bond formation typically involve the activation of the carboxylic acid (benzoic acid) with a stoichiometric coupling reagent. These reagents generate a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

These methods are well-established and reliable, but they generate stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns. ucl.ac.uk The use of acid chlorides, formed with reagents like thionyl chloride or oxalyl chloride, is another classic, effective, though often harsh, method. ucl.ac.uk

Table 1: Common Conventional Coupling Reagents

| Reagent Class | Example Reagent | Full Name | Byproducts |

|---|---|---|---|

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Isourea |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphine oxide |

| Aminium/Uronium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea |

Novel Catalytic and Green Chemistry Approaches

In response to the drawbacks of conventional methods, significant research has focused on developing more sustainable and efficient catalytic approaches for amide bond formation. sigmaaldrich.com These methods aim to reduce waste, use milder conditions, and employ more environmentally benign reagents and solvents. ucl.ac.ukbohrium.com

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents by employing a catalyst to directly facilitate the condensation of a carboxylic acid and an amine. Boronic acid derivatives have been shown to effectively catalyze this reaction at room temperature. sigmaaldrich.com

Enzymatic Synthesis: Biocatalysis offers a highly green alternative for amide synthesis. rsc.org Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines with high efficiency and selectivity. nih.gov These reactions are often performed in greener solvents like cyclopentyl methyl ether and produce water as the only byproduct, simplifying workup and purification. nih.gov

Dehydrogenative Coupling: Transition-metal catalysts, particularly those based on ruthenium, can facilitate the direct coupling of alcohols and amines to form amides, with the liberation of hydrogen gas (H₂) as the sole byproduct. sigmaaldrich.com This represents a highly atom-economical strategy.

Flow Chemistry: The use of recyclable coupling agents in continuous flow reactors is an emerging green technology. For instance, 2,2′-dipyridyldithiocarbonate (DPDTC) can be used to generate a thioester intermediate that then reacts with an amine to form the amide, avoiding traditional coupling reagents entirely. nih.govacs.org

Table 2: Comparison of Novel Amidation Approaches

| Method | Catalyst/Reagent | Key Advantages | Byproducts |

|---|---|---|---|

| Catalytic Direct Amidation | Boronic acids, Transition metals | Avoids stoichiometric activators, high atom economy | Water |

| Enzymatic Synthesis | Lipases (e.g., CALB) | Mild conditions, high selectivity, green solvents, biodegradable catalyst | Water |

| Dehydrogenative Coupling | Ruthenium catalysts | High atom economy, direct use of alcohols | Hydrogen gas |

Derivatization and Functionalization of this compound

Once synthesized, the this compound scaffold possesses several reactive sites that can be targeted for further derivatization to create a library of related compounds. The primary sites for functionalization are the hydroxyl group, the amide N-H, the aromatic benzoyl ring, and the aliphatic cyclohexyl ring.

O-Functionalization: The secondary hydroxyl group is a prime target for modification. It can be readily acylated to form esters using acid chlorides or anhydrides, or alkylated to form ethers under basic conditions using alkyl halides.

N-Functionalization: While the amide N-H is generally less reactive than the hydroxyl group, it can be functionalized under specific conditions, for example, through N-alkylation using a strong base and an alkylating agent.

Aromatic Ring Substitution: The benzoyl ring is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce a wide range of substituents onto the aromatic core, typically at the meta or para positions depending on the reaction conditions and existing substituents.

Cyclohexyl Ring Modification: Functionalization of the cyclohexyl ring is most efficiently achieved by using a pre-functionalized 2-aminocyclohexanol starting material. However, radical halogenation could potentially introduce functionality onto the existing scaffold, although this would likely lead to a mixture of products and lack regioselectivity.

These derivatization strategies allow for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Modifications of the Benzoyl Moiety

The benzoyl portion of this compound offers a prime site for structural variation, primarily through electrophilic aromatic substitution on precursor benzoic acids or by employing pre-functionalized benzoyl chlorides in the final acylation step. This allows for the introduction of a wide array of substituents onto the aromatic ring, thereby modulating the electronic properties and steric profile of the molecule.

A common synthetic strategy involves the acylation of trans-2-aminocyclohexanol with a substituted benzoyl chloride. For instance, derivatives bearing electron-withdrawing groups, such as a chloro substituent, can be readily prepared. The synthesis of 4-chloro-N-(2-hydroxycyclohexyl)benzamide is achieved by reacting 2-morpholinoethylamine with 4-chlorobenzoyl chloride, a method that can be adapted for 2-aminocyclohexanol. google.com Similarly, palladium-catalyzed reactions have been developed for the ortho-C–H alkylation of N-quinolyl benzamides, a strategy that could potentially be applied to create ortho-alkylated versions of this compound. acs.org

Furthermore, the introduction of electron-donating groups, such as hydroxyl or alkoxy moieties, has been explored. A notable example is 2,5-dihydroxy-N-(2-hydroxycyclohexyl)benzamide , which features two additional hydroxyl groups on the benzoyl ring. nih.gov The synthesis of such poly-hydroxylated systems can be achieved by using the appropriately substituted benzoic acid, like 2,5-dihydroxybenzoic acid, and coupling it with 2-aminocyclohexanol. The synthesis of related N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides, which can be subsequently reduced to the corresponding aminophenyl derivatives, also highlights the feasibility of introducing nitro and amino groups to the aromatic ring system. nih.gov A process for synthesizing a 4-amino-5-chloro-2-ethoxy benzamide derivative has also been documented, showcasing a multi-substituted benzoyl ring. google.com

These examples demonstrate that a diverse library of analogues can be generated by modifying the benzoyl ring, which is a key strategy in fields like drug discovery to fine-tune molecular interactions with biological targets.

Structural Diversification at the Amide Nitrogen

While the amide N-H bond is generally less reactive than other functional groups, its substitution represents an important avenue for structural diversification. N-alkylation of the secondary amide in this compound can introduce new steric and electronic features. Modern catalytic methods offer efficient pathways for this transformation, which typically require careful optimization to avoid competing side reactions.

A prominent strategy for the N-alkylation of amides is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst. researchgate.netnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. The aldehyde then undergoes condensation with the secondary amide to form an N-acyl imine intermediate, which is subsequently reduced by the catalyst to yield the final N-alkylated amide. nih.gov Catalytic systems based on palladium or cobalt have proven effective for the N-alkylation of various benzamides with a range of alcohols. researchgate.netnih.gov For example, cobalt nanoparticle-catalyzed protocols have been developed for the efficient N-alkylation of benzamides with both electron-donating and electron-withdrawing substituents. nih.gov Iron-based deep eutectic solvents have also been employed as catalysts for the N-alkylation of benzamides with secondary alcohols. researchgate.net

A critical consideration in the N-alkylation of this compound is the presence of the free hydroxyl group on the cyclohexyl ring. This group is also nucleophilic and can compete in O-alkylation reactions. Therefore, a successful N-alkylation strategy may require the use of an orthogonal protecting group for the hydroxyl function to ensure chemoselectivity. After the N-alkylation step, this protecting group can be removed to yield the desired N-alkylated product.

Elaboration of the Cyclohexyl Ring

The cyclohexyl ring of this compound provides another key locus for structural modification. The secondary alcohol functionality is a versatile handle for various chemical transformations, and other positions on the carbocyclic ring can also be functionalized.

One of the most direct modifications is the oxidation of the secondary alcohol to a ketone, yielding N-(2-oxocyclohexyl)benzamide . This transformation can be accomplished using a wide variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or through Swern or Dess-Martin periodinane oxidation. The resulting ketone provides a new electrophilic center for further derivatization, such as reductive amination or the formation of enamines. The existence of related structures like N-[(2-oxocyclohexyl)methyl]benzamide in chemical databases suggests the utility of this ketone intermediate. chemsrc.com

Beyond oxidation, the cyclohexyl ring can be adorned with various substituents. Studies have reported the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides, where alkyl groups like ethyl or tert-butyl are present on the ring, demonstrating that the carbocycle can be pre-functionalized before amide bond formation. nih.gov More complex elaborations are also possible. For example, a patent describes the synthesis of 2-(4-hydroxypiperidinomethyl)cyclohexylamine, which can then be acylated to form a benzamide bearing a bulky, functionalized substituent on the cyclohexyl ring. google.com This highlights the potential to introduce heterocyclic moieties and other complex fragments to the cyclohexyl scaffold. The synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones starting from cyclohexylamine (B46788) further illustrates the chemical versatility of the cyclohexylamino motif in building complex molecular architectures. mdpi.com

These transformations underscore the capacity to significantly alter the steric and functional properties of the cyclohexyl portion of the molecule, enabling extensive exploration of the surrounding chemical space.

Molecular Pharmacology and Biological Target Engagement of N 2 Hydroxycyclohexyl Benzamide Derivatives

Enzyme Regulation and Modulatory Effects

The ability of small molecules to modulate enzyme activity is a fundamental principle of drug action. The following subsections explore the known and potential interactions of N-(2-hydroxycyclohexyl)benzamide derivatives with several important enzyme classes.

Histone Deacetylase (HDAC) Isoform Selectivity and Inhibition Profiles

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. nih.gov The benzamide (B126) group is a recognized zinc-binding group in many HDAC inhibitors. explorationpub.com Generally, benzamide-based HDAC inhibitors have demonstrated selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3, while showing limited activity against HDAC8. explorationpub.com

Table 1: General HDAC Inhibition Profile of Benzamide Derivatives

| Compound Class | Target Isoforms | General Potency | Specific Data for this compound |

| Benzamide Derivatives | Class I (HDAC1, HDAC2, HDAC3) | Varies (nanomolar to micromolar) | Not available |

Note: This table represents general findings for the broader class of benzamide derivatives. Specific data for this compound is not available.

Acid Ceramidase Catalytic Site Interactions

Acid ceramidase (ASAH1) is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. Its role in regulating the balance of these bioactive lipids makes it a target of interest in various diseases, including cancer. nih.gov While various inhibitor chemotypes for acid ceramidase have been identified, there is no published research to date that specifically investigates the interaction of this compound or its derivatives with the catalytic site of acid ceramidase.

Heat Shock Protein 90 (HSP90) Chaperone Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. nih.gov The inhibition of HSP90 has thus become a significant strategy in oncology drug discovery. Certain benzamide derivatives have been explored as potential HSP90 inhibitors. For example, resorcinol-based N-benzyl benzamide derivatives have been synthesized and evaluated as potent HSP90 inhibitors, with some compounds showing significant inhibitory activity. researchgate.net However, specific studies detailing the inhibitory effects or binding interactions of this compound with HSP90 are currently absent from the scientific literature.

Other Enzymatic Systems (e.g., phosphodiesterase enzymes)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby playing critical roles in signal transduction pathways. While various heterocyclic compounds have been developed as PDE inhibitors, a review of the available scientific literature reveals no studies specifically linking this compound or its derivatives to the modulation of phosphodiesterase enzymes.

Receptor Ligand Interactions and Allosteric Modulation

Beyond enzymatic targets, the interaction of small molecules with cellular receptors is a key area of pharmacological research. This section examines the potential for this compound derivatives to act as receptor ligands.

Dopamine (B1211576) D4 Receptor Subtype Affinities and Functional Selectivity

The dopamine D4 receptor is a G protein-coupled receptor that has been implicated in various neurological and psychiatric conditions. nih.gov While the pharmacological profiles of numerous ligands for the D4 receptor have been characterized, there is currently no published data available that describes the binding affinity (Ki) or functional selectivity of this compound or its derivatives for the dopamine D4 receptor subtype.

Chemokine CC Receptor 2 (CCR2) Antagonism Mechanisms

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating the migration of monocytes and macrophages. nih.govnih.gov Its involvement in chronic inflammatory diseases has made it a significant target for therapeutic intervention. nih.govnih.gov this compound derivatives are among the small-molecule antagonists developed to inhibit CCR2 activity. nih.gov

The mechanism of CCR2 antagonism by these derivatives can be multifaceted, involving both competitive and allosteric inhibition. nih.gov Structural studies of CCR2 in complex with antagonists have revealed that these small molecules bind to a pocket within the transmembrane helices. nih.gov This binding prevents the conformational changes necessary for receptor activation by its endogenous ligand, CCL2. nih.govnih.gov Specifically, antagonist binding can induce a contraction of the binding pocket in one dimension while expanding it in another, creating a "fenestration" facing the lipid bilayer. nih.gov This altered conformation sterically hinders the binding of CCL2 and subsequent G protein coupling, thereby blocking downstream signaling cascades. nih.gov

Radioligand binding assays are instrumental in characterizing the interaction of these antagonists with CCR2. nih.govnih.gov These assays utilize a radiolabeled ligand to quantify the binding affinity (Ki or IC50) of the unlabeled antagonist. By measuring the displacement of the radioligand, researchers can determine the potency of the this compound derivative. nih.gov For instance, some derivatives have been shown to displace radiolabeled CCL2 with nanomolar affinity. nih.gov

| Parameter | Description |

| Receptor Target | Chemokine CC Receptor 2 (CCR2) |

| Mechanism of Action | Antagonism (Competitive and Allosteric) |

| Effect | Inhibition of CCL2-induced G protein activation and downstream signaling |

| Key Structural Feature of Interaction | Binding to a transmembrane pocket, inducing a non-productive receptor conformation |

Purinergic P2X7 Receptor Binding and Pharmacological Efficacy

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammation and neurodegenerative diseases. nih.govnih.gov Its activation leads to cation influx and, under prolonged stimulation, the formation of a large pore, triggering inflammatory signaling cascades. nih.gov Benzamide derivatives, including those related to this compound, have been investigated as P2X7 receptor antagonists. nih.govfrontiersin.org

The pharmacological efficacy of these antagonists is determined by their ability to block ATP-induced channel opening and subsequent downstream events. nih.gov The binding of these compounds to the P2X7 receptor is often to an allosteric site, distinct from the ATP binding pocket. nih.gov This allosteric modulation prevents the conformational changes required for channel gating.

The potency of these antagonists is typically evaluated using in vitro assays that measure the inhibition of ATP-induced calcium influx or dye uptake. For example, some benzamide derivatives have demonstrated inhibitory potency in the nanomolar range. nih.gov The search for potent and selective P2X7 antagonists is an active area of research, with the goal of developing new treatments for inflammatory conditions. nih.gov

| Parameter | Description |

| Receptor Target | Purinergic P2X7 Receptor |

| Mechanism of Action | Non-competitive (Allosteric) Antagonism |

| Effect | Inhibition of ATP-induced ion channel opening and inflammatory signaling |

| Key Structural Feature of Interaction | Binding to an allosteric pocket at the interface of P2X7 subunits |

Sigma Receptor Subtype (σ1, σ2) Radioligand Binding and Selectivity

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. frontiersin.orgnih.gov They are implicated in a wide range of cellular functions and are considered therapeutic targets for various central nervous system disorders and cancer. frontiersin.orgnih.gov

Derivatives of this compound have been shown to interact with both sigma receptor subtypes. frontiersin.org The affinity and selectivity of these compounds are determined using radioligand binding assays. nih.govnih.gov These assays typically involve incubating cell membranes expressing the target receptor with a radiolabeled sigma receptor ligand, such as [3H]-(+)-pentazocine for σ1 or [3H]-DTG for σ2, in the presence of varying concentrations of the test compound. nih.gov

The resulting data allows for the calculation of the inhibition constant (Ki), which indicates the affinity of the compound for the receptor. nih.gov Structure-activity relationship studies have revealed that modifications to the benzamide and cyclohexyl moieties can significantly influence both the affinity and the selectivity for σ1 versus σ2 receptors. frontiersin.org For some benzamide derivatives, the formation of an intramolecular hydrogen bond is suggested to be important for high-affinity binding. frontiersin.org

| Receptor Subtype | Radioligand Example | Binding Affinity (Ki) of some Benzamide Derivatives |

| Sigma-1 (σ1) | [3H]-(+)-pentazocine | Low nanomolar range |

| Sigma-2 (σ2) | [3H]-DTG | Low nanomolar range |

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The calcitonin gene-related peptide (CGRP) receptor is a key player in the pathophysiology of migraine. drugs.comnih.gov It is a complex of the calcitonin-like receptor (CLR), a GPCR, and a receptor activity-modifying protein 1 (RAMP1). nih.gov Antagonism of the CGRP receptor is a clinically validated approach for the treatment of migraine. nih.govnih.gov

While the primary focus has been on other chemical scaffolds, the principles of CGRP receptor antagonism are relevant to the potential interaction of this compound derivatives. Small molecule CGRP antagonists, known as "gepants," act as competitive antagonists, blocking the binding of CGRP to its receptor. nih.govwikipedia.org

Crystallographic studies have shown that these antagonists bind to a site at the interface of CLR and RAMP1. nih.gov The binding of these molecules prevents the conformational changes necessary for receptor activation and subsequent signaling. The antagonist potency is determined in functional assays that measure the inhibition of CGRP-induced cyclic AMP (cAMP) production.

| Parameter | Description |

| Receptor Target | Calcitonin Gene-Related Peptide (CGRP) Receptor (CLR/RAMP1 complex) |

| Mechanism of Action | Competitive Antagonism |

| Effect | Blockade of CGRP-induced signaling, relevant to migraine pathophysiology |

| Key Structural Feature of Interaction | Binding to the interface of CLR and RAMP1 |

Serotonin (B10506) 5-HT7 and Dopamine D2 Receptor Polypharmacy

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized concept in drug discovery. The serotonin 5-HT7 and dopamine D2 receptors are important GPCRs in the central nervous system, and their modulation is relevant to the treatment of various psychiatric and neurological disorders.

This compound derivatives, due to their structural features, have the potential to exhibit polypharmacology, including activity at serotonin and dopamine receptors. The evaluation of such activity involves radioligand binding assays using membranes from cells expressing these receptors. For instance, the affinity for the 5-HT7 receptor can be determined using a radioligand like [3H]-SB-269970, while [3H]-spiperone is commonly used for the D2 receptor.

A study on related benzimidazolone derivatives identified compounds with dual antagonist activity at 5-HT7 and 5-HT2A receptors. nih.gov This highlights the potential for benzamide-containing structures to engage in polypharmacology. The functional consequences of such binding are then assessed in downstream signaling assays, such as measuring changes in cAMP levels. nih.gov

| Receptor Target | Potential Interaction | Relevance |

| Serotonin 5-HT7 Receptor | Antagonism | Mood disorders, cognitive function |

| Dopamine D2 Receptor | Antagonism | Antipsychotic effects, motor control |

Mitofusin Protein Activation and Mitochondrial Dynamics

Mitofusins (Mfn1 and Mfn2) are GTPase proteins located on the outer mitochondrial membrane that are essential for mitochondrial fusion. nih.gov Dysregulation of mitochondrial dynamics is implicated in a variety of diseases, including neurodegenerative disorders. nih.gov

Recent research has shown that Mfn2 exists in both inactive and active conformations. nih.gov The activation of Mfn2 is a potential therapeutic strategy to restore mitochondrial function in diseases associated with mitochondrial fragmentation. While direct activation of mitofusins by this compound derivatives has not been explicitly reported, the modulation of proteins that regulate Mfn2 activity is a plausible mechanism of action. For example, Mfn2 activity is regulated by various signaling pathways, and compounds that influence these pathways could indirectly affect mitochondrial fusion. nih.govnih.gov

The study of mitofusin activation involves techniques such as fluorescence microscopy to visualize mitochondrial morphology and biochemical assays to measure GTPase activity. The development of small molecules that can directly bind to and activate mitofusins is an emerging area of research. nih.gov

Intracellular Signaling Pathway Perturbations

The engagement of the aforementioned biological targets by this compound derivatives leads to the perturbation of various intracellular signaling pathways.

For instance, antagonism of GPCRs like CCR2, CGRP, 5-HT7, and D2 receptors directly interferes with G protein-mediated signaling. This can lead to decreased production of second messengers such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), and reduced activation of downstream kinases like protein kinase A (PKA) and protein kinase C (PKC).

The blockade of the P2X7 ion channel prevents the influx of Ca2+ and Na+, thereby inhibiting the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.

Modulation of sigma receptors can impact calcium signaling between the endoplasmic reticulum and mitochondria, and can also influence the activity of various ion channels and kinases, thereby affecting neuronal excitability and cell survival pathways.

Finally, any influence on mitofusin activity would directly impact mitochondrial dynamics, which in turn affects cellular bioenergetics, reactive oxygen species (ROS) production, and apoptosis. For example, MFN2-mediated ROS production is known to promote the secretion of cytokines and induce autophagy. nih.gov

Impact on Specific Signal Transduction Cascades

Signal transduction cascades are crucial for cell communication and regulation of cellular processes. Many therapeutic agents exert their effects by modulating these pathways. However, there is currently no available research specifically investigating the effects of this compound or its derivatives on any specific signal transduction cascades. Future research in this area would need to explore the potential interaction of these compounds with key signaling pathways implicated in various diseases, such as:

MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell growth, metabolism, and survival.

NF-κB Pathway: A key regulator of inflammatory responses and cell survival.

Investigating whether this compound derivatives can modulate these or other signaling pathways would be a critical first step in understanding their pharmacological potential.

Modulation of ATP-Binding Cassette (ABC) Transporter Activity (e.g., ABCG2)

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a significant role in the transport of various molecules across cellular membranes, including drugs. The modulation of ABC transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), is an area of intense research, particularly in the context of overcoming multidrug resistance in cancer therapy.

Currently, there are no published studies that specifically examine the interaction of this compound derivatives with ABCG2 or any other ABC transporters. Research in this area would involve determining if these compounds can act as substrates, inhibitors, or inducers of ABC transporter activity. Such studies would typically involve in vitro assays using cell lines that overexpress specific ABC transporters.

Cellular Phenotypic Responses (e.g., antiproliferative effects, differentiation)

The ultimate effect of a compound on cellular behavior is a key indicator of its potential therapeutic utility. Cellular phenotypic responses such as antiproliferative effects and the induction of differentiation are common endpoints in the screening of new anticancer agents.

While various other classes of benzamide derivatives have been investigated for their antiproliferative activities, there is a lack of specific data on this compound derivatives. To ascertain their potential in this area, future studies would need to:

Assess Antiproliferative Effects: This would involve treating various cancer cell lines with this compound derivatives and measuring cell viability and proliferation over time using assays such as MTT or colony formation assays.

Investigate Induction of Differentiation: Some anticancer agents work by inducing cancer cells to differentiate into non-proliferative, mature cell types. Studies would need to be conducted to see if this compound derivatives can induce morphological or molecular markers of differentiation in relevant cancer cell models.

Data Tables

Due to the absence of specific research findings on the biological activity of this compound derivatives in the specified areas, no data tables can be generated at this time. The creation of such tables would be contingent on future research that produces quantitative data on the effects of these compounds.

Advanced Structure Activity Relationship Sar and Computational Chemistry Investigations

Correlating Structural Features with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov For benzamide (B126) derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their efficacy. These descriptors can be physicochemical, geometrical, or topological in nature. nih.govresearchgate.net

In the context of benzamide derivatives, QSAR models have been developed using statistical methods like multiple linear regression (MLR). nih.gov These models have successfully identified descriptors such as hydrogen bond donors, polarizability, and surface tension as being significantly correlated with biological activity. nih.govresearchgate.net The predictive power of these QSAR models is rigorously evaluated through internal and external validation techniques to ensure their statistical robustness. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A diverse set of compounds with known biological activities is chosen. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. researchgate.net

Model Development: Statistical methods are employed to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The model's predictive ability is assessed using various statistical metrics. nih.gov

| Descriptor Type | Specific Descriptor | Influence on Activity |

|---|---|---|

| Physicochemical | Hydrogen Bond Donor | Significant correlation |

| Physicochemical | Polarizability | Significant correlation |

| Geometrical | Surface Tension | Significant correlation |

| Topological | Topological Diameter | Significant correlation |

Conformational Preferences and Stereochemical Influence on Activity

The three-dimensional conformation of n-(2-Hydroxycyclohexyl)benzamide is crucial for its biological activity. The cyclohexane (B81311) ring can adopt various conformations, such as chair and boat forms, and the relative orientation of the hydroxyl and benzamide substituents significantly impacts how the molecule fits into a biological target's binding site.

Stereochemistry, particularly the chirality at the 1 and 2 positions of the cyclohexyl ring, plays a pivotal role. For instance, the trans-2-hydroxycyclohexyl isomer has been identified as a key structural feature in certain biologically active compounds. unimi.it This highlights that specific stereoisomers may exhibit preferential binding and, consequently, higher efficacy. The spatial arrangement of the hydroxyl group and the amide linkage is critical for forming specific interactions, such as hydrogen bonds, with the target protein.

Analysis of Key Pharmacophoric Elements

Pharmacophore modeling helps to identify the essential spatial arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For this compound and its analogs, key pharmacophoric elements often include:

Aromatic Ring: The benzoyl moiety, which can participate in hydrophobic and π-π stacking interactions.

Hydrogen Bond Donor: The hydroxyl group on the cyclohexane ring.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Hydrophobic Features: The cyclohexyl ring itself.

3D QSAR studies can visually represent these pharmacophoric features as favorable or unfavorable regions for activity. researchgate.net For example, blue cubes in a 3D QSAR map might indicate regions where a hydrogen bond donor is favorable, while red cubes could signify areas where such a group would be detrimental to activity. researchgate.net This information is invaluable for guiding the design of new analogs with improved potency.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. scispace.commdpi.com

Ligand-Protein Interaction Profiling

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. scispace.com These studies have been applied to various benzamide derivatives to understand their mechanism of action at a molecular level. mdpi.comnih.gov

The interactions observed in docking studies often include:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors and specific amino acid residues in the protein's active site. researchgate.netresearchgate.net

Hydrophobic Interactions: Between the nonpolar parts of the ligand and hydrophobic residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

For example, docking studies of benzamide derivatives into the active site of enzymes like topoisomerase IIα have revealed specific hydrogen bonding interactions with amino acid residues such as GLY462, ARG487, and TYR805. researchgate.net

| Interaction Type | Interacting Residues (Example) |

|---|---|

| Hydrogen Bond | GLY462, ARG487, TYR805 |

| Hydrophobic | Not specified in provided context |

| Pi-Pi Stacking | Not specified in provided context |

Binding Site Characterization and Hotspot Identification

Molecular docking not only predicts the binding mode of a ligand but also helps to characterize the binding site of the target protein. nih.gov By analyzing the docked poses of a series of active compounds, researchers can identify "hotspots" within the binding site – regions that are critical for ligand binding and activity.

These hotspots are often characterized by a high concentration of specific types of interactions. For instance, a region rich in hydrogen bonding residues may be a hotspot for ligands with corresponding donor/acceptor groups. Identifying these hotspots is crucial for structure-based drug design, as it allows for the optimization of ligands to make more effective and specific interactions with the target. In studies of certain receptors, specific amino acids like Tyr124, Phe43, and Phe325 have been identified as key active site residues for the binding of benzamide-like inhibitors. researchgate.net

Virtual Screening and Lead Optimization through Computational Design

Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, this process can be conceptualized in two primary ways:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity for a specific target exists, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. For instance, based on known benzamide inhibitors, a pharmacophore model might include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic region (the benzene (B151609) and cyclohexane rings). jst.go.jp This model could then be used to screen databases for other compounds, like this compound, that fit these criteria. nih.govmdpi.com

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how this compound would bind to it. This involves computationally placing the molecule into the target's binding site and calculating a "docking score," which estimates the binding affinity.

Once an initial "hit" like this compound is identified, lead optimization begins. This iterative process involves making small, strategic modifications to the molecule's structure to improve its properties. Computational design plays a crucial role in predicting the effects of these changes before undertaking complex chemical synthesis. nih.govacs.org For example, modifications could be designed to enhance binding affinity, improve selectivity for the target, or optimize pharmacokinetic properties. acs.org Studies on other benzamide scaffolds have shown that modifications to the aromatic ring or amide linker can significantly impact potency and bioavailability. nih.govnih.gov

Table 1: Illustrative Lead Optimization Strategy for a Benzamide Scaffold

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity |

| Lead Compound (e.g., Benzamide derivative) | - | -8.5 | 10-fold vs. off-target |

| Analog 1 | Add fluoro group to benzene ring | -9.1 | 25-fold vs. off-target |

| Analog 2 | Modify cyclohexyl to cyclopentyl | -8.2 | 8-fold vs. off-target |

| Analog 3 (Optimized Lead) | Combine modifications | -9.8 | 50-fold vs. off-target |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Theoretical Chemistry Approaches

Theoretical chemistry provides a deeper understanding of the intrinsic properties of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.com By applying DFT calculations to this compound, a wealth of information about its stability, reactivity, and spectroscopic properties can be obtained.

Key parameters derived from DFT analysis include:

Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For this compound, this would reveal the preferred conformation of the cyclohexyl ring and the orientation of the benzamide group. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. sci-hub.se In benzamide itself, the electron density of the HOMO is typically spread across the amide and benzene ring, while the LUMO is centered on the benzamide group. sci-hub.se

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, e.g., around the carbonyl oxygen and hydroxyl group) and electron-poor (positive potential, e.g., around the amide protons) regions. This is invaluable for predicting sites of interaction with a biological target.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular hydrogen bonding and other stabilizing interactions. mdpi.com For this compound, this could quantify the strength of a potential hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

Table 2: Representative DFT-Calculated Properties for a Benzamide Scaffold

| Property | Description | Typical Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.2 to -6.8 eV sci-hub.se |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.7 to -1.1 eV sci-hub.se |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | ~5.5 eV sci-hub.se |

| Dipole Moment | Measure of the molecule's overall polarity | Varies with conformation |

| NBO Analysis | Delocalization of electron density | Interaction between oxygen lone pairs and antibonding orbitals of the C-N bond. mdpi.com |

This data is based on published DFT studies of various benzamide derivatives and serves as a representative example. mdpi.comsci-hub.se

Molecular Dynamics Simulations for Dynamic Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound and its interactions over time. youtube.com In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the movements of every atom are calculated over a period of nanoseconds to microseconds. rsc.org

When studying a ligand-receptor complex, MD simulations can reveal:

Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand within the binding site, one can assess the stability of the binding pose. A low and stable RMSD suggests a stable interaction. researchgate.net

Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations capture these dynamic conformational adjustments, which are often critical for biological function. researchgate.net

Key Intermolecular Interactions: MD can identify and quantify the persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and its target. nih.gov For example, it could show how water molecules mediate interactions in the binding pocket.

Table 3: Key Parameters and Outputs of a Typical MD Simulation Study

| Parameter/Analysis | Description | Insight Gained |

| Simulation Time | Duration of the simulation (e.g., 100 ns) | Adequacy for observing relevant molecular motions |

| RMSD (Root Mean Square Deviation) | Measure of atomic positional deviation over time | Stability of the protein and the ligand-protein complex researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Fluctuation of individual residues or atoms | Identifies flexible and rigid regions of the protein/ligand |

| Hydrogen Bond Analysis | Tracks the formation and breaking of H-bonds | Identifies key H-bond interactions for binding affinity |

| MM/PBSA or MM/GBSA | End-state method to estimate binding free energy | Provides a quantitative estimate of binding affinity rsc.org |

Energy Landscape Analysis of Ligand-Receptor Complexes

Energy landscape analysis is an advanced computational method that maps the free energy of a system as a function of one or more collective variables, such as the distance between a ligand and its receptor or the torsional angles of the ligand. mdpi.comresearchgate.net This provides a more complete picture than standard MD simulations by revealing not just stable states but also the transition pathways and energy barriers between them. nih.gov

For the this compound-receptor complex, an energy landscape could elucidate:

Binding Pathways: It can show the energetically most favorable path for the ligand to enter and bind to the active site.

Free Energy Barriers: It quantifies the energy required to move from one state to another (e.g., from an unbound to a bound state), which relates to the association and dissociation rates of the ligand. arxiv.org The binding of a ligand typically alters the energy landscape of the receptor, often stabilizing a specific conformation. mdpi.com

Table 4: Conceptual Energy Landscape Data for Ligand Binding

| Conformational State | Collective Variable (e.g., Ligand-Receptor Distance Å) | Relative Free Energy (kcal/mol) | Description |

| Unbound | >20 | 0.0 | Ligand is fully solvated, far from the receptor. |

| Transition State 1 | 10 | +5.2 | Energy barrier for initial association. |

| Metastable Intermediate | 6 | +1.5 | Ligand is in the binding pocket but not in optimal pose. |

| Transition State 2 | 4 | +3.0 | Energy barrier for final conformational arrangement. |

| Bound State | 2.5 | -8.0 | Most stable, lowest energy binding pose. |

This table is a conceptual illustration of how an energy landscape is represented and does not reflect actual experimental data.

Preclinical Efficacy and Translational Research Initiatives

In Vitro Pharmacological Characterization

Currently, there is a lack of publicly available scientific literature detailing specific cell-based functional assays for the receptor activation and inhibition properties of n-(2-Hydroxycyclohexyl)benzamide.

However, research on structurally related benzamide (B126) derivatives has shown engagement with various receptors. For instance, certain substituted benzamides have been identified as antagonists of the P2X7 receptor, a ligand-gated ion channel. nih.gov Additionally, other benzamide analogs have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov These findings in related compounds suggest that the benzamide scaffold can interact with specific receptor targets, but dedicated studies are required to determine if this compound possesses similar activities.

Specific data from enzyme activity assays and inhibition kinetics studies for this compound are not available in the current body of scientific literature.

The broader class of benzamide derivatives has been investigated for its potential to inhibit various enzymes. For example, some N-2-(phenylamino) benzamide derivatives have demonstrated dual inhibitory effects on cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov Other studies have explored the inhibitory potential of 5-styrylbenzamide derivatives against cholinesterases and β-secretase. nih.gov These examples highlight the capacity of the benzamide chemical structure to serve as a platform for developing enzyme inhibitors. However, without direct experimental evidence, the specific enzyme inhibitory profile of this compound remains unknown.

There is no published research specifically investigating the metabolic stability and biotransformation pathways of this compound in human or other species' liver microsomes.

In general, in vitro metabolism studies using liver microsomes are a standard component of preclinical drug development to predict a compound's metabolic fate in the body. researchgate.netpsu.edumdpi.com For instance, studies on other compounds, such as thalidomide, have utilized liver microsomes to elucidate species-specific metabolic pathways, including hydroxylation and hydrolysis. researchgate.net Similarly, the metabolism of other complex molecules has been characterized using this system, identifying key metabolic routes like O-dealkylation, oxygenation, and cyclization. mdpi.com A study on a different benzamide derivative, 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide, did find it to be metabolically stable, suggesting that some compounds with a similar cyclohexyl-benzamide motif can possess favorable metabolic properties. nih.gov To understand the metabolic profile of this compound, dedicated studies with liver microsomes would be necessary.

In Vivo Efficacy in Established Preclinical Models

There are no specific studies published in the scientific literature that evaluate the therapeutic efficacy of this compound in xenograft models of malignancy.

The benzamide structural motif is present in some compounds that have been investigated for their anti-cancer properties. For example, benzamide riboside has been shown to act as a growth inhibitor of cancer cells in vitro and in vivo. nih.gov Furthermore, other novel benzamide derivatives have been found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting specific transporters. mdpi.com While these findings are promising for the broader class of benzamides, the potential anti-neoplastic activity of this compound has not been reported.

While direct evaluation of this compound in inflammatory disease models has not been reported, a patent for N-cyclohexyl benzamide derivatives for the treatment of intestinal diseases suggests potential anti-inflammatory effects for this class of compounds. The patent discloses that a related compound demonstrated anti-inflammatory activity in a model of ulcerative colitis. google.com

Additionally, other research has highlighted the anti-inflammatory properties of the broader benzamide and nicotinamide (B372718) families, with some compounds showing inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov Another study synthesized various N-[4-(alkyl)cyclohexyl]-substituted benzamides and evaluated their anti-inflammatory and analgesic activities. nih.gov These studies indicate that compounds containing the N-cyclohexyl-benzamide core structure may possess anti-inflammatory potential, warranting future investigation of this compound in relevant preclinical models of inflammation.

Assessment in Neurological Disorder Models (e.g., neuropathic pain)

Neuropathic pain represents a significant challenge in clinical practice, and various animal models are employed to investigate the underlying mechanisms and screen potential therapeutic agents. The evaluation of a novel compound like this compound would typically involve its testing in established models of neuropathic pain.

Commonly used models for inducing neuropathic pain in preclinical research include:

Streptozotocin (STZ)-induced diabetic neuropathy: This model mimics the painful diabetic neuropathy experienced by some individuals with diabetes.

Chemotherapy-induced peripheral neuropathy (CIPN): Agents like paclitaxel (B517696) or cisplatin (B142131) are used to induce neuropathic pain, reflecting a common side effect of cancer treatment.

Surgical or trauma-induced models: These include the chronic constriction injury (CCI), spared nerve injury (SNI), and spinal nerve ligation (SNL) models, which involve surgical manipulation of peripheral nerves to produce pain states.

The assessment of analgesic efficacy in these models relies on behavioral tests that measure pain responses. These tests include the evaluation of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (an increased sensitivity to heat) using the Hargreaves test.

Although specific data for this compound is not available, a patent for a class of N-(2-aminocycloaliphatic)benzamide compounds has indicated potent analgesic activity. google.com Furthermore, various benzamide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. For instance, certain benzothiazole-benzamides have demonstrated promising analgesic activity in preclinical models. biomedpharmajournal.org Another study on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives also reported significant anti-inflammatory and selective COX-2 inhibitory activity. nih.gov These findings for structurally related compounds suggest that the benzamide scaffold is a viable pharmacophore for the development of new analgesic agents.

Future preclinical studies on this compound would need to establish its efficacy in these neuropathic pain models and elucidate its mechanism of action.

Bioanalytical Methodologies for Compound Quantification in Biological Matrices

The development and validation of a robust bioanalytical method are crucial for the quantitative determination of a drug candidate and its metabolites in biological fluids such as plasma, blood, or urine. researchgate.net This is essential for pharmacokinetic and toxicokinetic studies. For a compound like this compound, a sensitive and selective method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be the standard approach. researchgate.net

While a specific bioanalytical method for this compound has not been detailed in the available literature, a plausible methodology can be outlined based on established principles for similar small molecules.

Sample Preparation: The initial step involves the extraction of the analyte from the complex biological matrix. Common techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. bebac.at

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. youtube.com

Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate the analyte from the sample matrix, offering a cleaner extract compared to PPT. youtube.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the extract before it enters the mass spectrometer. A reversed-phase C18 column is commonly employed for the separation of small molecules. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol). impactfactor.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion is monitored for quantification. An internal standard (IS), often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. impactfactor.org

Method Validation: A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation process assesses several parameters, which are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity and Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The influence of matrix components on the ionization of the analyte. | Consistent and reproducible with a CV ≤ 15%. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Concentration change within ±15% of the initial concentration. |

The development of such a validated bioanalytical method would be a critical step in the preclinical and clinical development of this compound, enabling the accurate assessment of its pharmacokinetic profile.

Emerging Research Frontiers and Future Perspectives

Design of Multi-Target-Directed Ligands Based on N-(2-Hydroxycyclohexyl)benzamide Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities designed to interact with multiple biological targets simultaneously. nih.govnih.govdundee.ac.uk The this compound scaffold is well-suited for the design of MTDLs due to its modular nature, which allows for the incorporation of various pharmacophoric features to engage different targets.

Recent research has focused on designing benzamide (B126) derivatives that can act on multiple targets implicated in a specific disease. For instance, in the context of Alzheimer's disease, researchers have synthesized novel benzamide compounds that inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. mdpi.com One such study reported a benzamide derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), with potent inhibitory activity against both AChE and BACE1. mdpi.com The design strategy often involves linking the benzamide core to other known pharmacophores, creating hybrid molecules with dual activity. nih.govnih.gov

| Compound | Target 1 (IC50) | Target 2 (IC50) | Disease Context |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE (0.056 µM) | BACE1 (9.01 µM) | Alzheimer's Disease mdpi.com |

| Tacrine-benzamide hybrid | AChE (8.0 nM) | BACE1 (2.8 µM) | Alzheimer's Disease mdpi.com |

| Benzamide-phenyltetrazole derivative | BCRP (reversal of resistance) | Not specified | Cancer (Multidrug Resistance) nih.gov |

Application in Chemical Probe Development for Uncharacterized Biological Systems

Chemical probes are small molecules that selectively bind to a specific protein target, enabling the study of that protein's function in cells and organisms. nih.govopentargets.org The development of potent and selective chemical probes is crucial for validating new drug targets and understanding complex biological pathways. nih.govrsc.org The this compound scaffold can serve as a starting point for the development of such probes.

The key attributes of a good chemical probe include high potency, selectivity, and cell permeability. opentargets.org Researchers can systematically modify the this compound structure to optimize these properties. For example, photoreactive groups can be incorporated into the benzamide scaffold to create photoaffinity probes. nih.gov These probes can be used to covalently label their target proteins upon photoactivation, facilitating target identification and validation. nih.gov Benzamide-based probes have been successfully designed to target histone deacetylases (HDACs), demonstrating their utility in epigenetic research. nih.gov

The development of chemical probes based on the this compound scaffold for uncharacterized biological systems holds significant promise. These probes can be used in phenotypic screens to identify new drug targets and elucidate novel biological mechanisms. virginia.edu

Advanced Drug Delivery Systems for Benzamide Therapeutics

The therapeutic efficacy of many benzamide derivatives is often limited by poor solubility, low bioavailability, and off-target toxicity. mdpi.com Advanced drug delivery systems offer a promising approach to overcome these challenges by enabling targeted and controlled release of the therapeutic agent. genesispub.orgastrazeneca.com

Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can encapsulate benzamide drugs, improving their solubility and stability. genesispub.orgdovepress.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve selective delivery to diseased tissues, thereby minimizing systemic toxicity. For instance, radiolabeled benzamide derivatives have been developed as imaging agents for malignant melanoma, highlighting the potential for targeted delivery.

Stimuli-responsive drug delivery systems represent another exciting frontier. These systems are designed to release their drug cargo in response to specific triggers present in the disease microenvironment, such as changes in pH, temperature, or enzyme levels. This "smart" drug delivery approach can enhance the therapeutic index of benzamide drugs by ensuring their release at the site of action. dovepress.com

Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. mdpi.comnih.govijettjournal.org These computational approaches can significantly accelerate the discovery and development of novel benzamide-based therapeutics.

ML algorithms can be trained on large datasets of known benzamide derivatives and their biological activities to build predictive models. mdpi.com These models can then be used to screen virtual libraries of novel benzamide compounds and predict their potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov This in silico screening can prioritize the synthesis and testing of the most promising candidates, saving time and resources. mdpi.comresearchgate.net For example, computational approaches using topological descriptors have been used to predict the anticonvulsant activity of substituted benzamides with high accuracy. nih.gov

| AI/ML Application | Description | Potential Impact on Benzamide Discovery |

|---|---|---|

| Predictive Modeling | Training ML models to predict the biological activity and properties of benzamide derivatives. plos.org | Accelerated lead identification and optimization. mdpi.com |

| Virtual Screening | Using predictive models to screen large virtual libraries of benzamide compounds. mdpi.com | Prioritization of high-potential candidates for synthesis and testing. mdpi.com |

| De Novo Drug Design | Generating novel benzamide structures with desired therapeutic properties using generative AI models. nih.gov | Discovery of novel chemical scaffolds and improved drug candidates. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of benzamide compounds. nih.gov | Early identification of candidates with favorable pharmacokinetic and safety profiles. nih.gov |

Novel Methodologies for Assessing Biological Relevance and Mechanism of Action

Understanding the biological relevance and mechanism of action of a drug candidate is crucial for its successful development. For benzamide derivatives, several novel methodologies are being employed to elucidate their molecular targets and downstream effects.

Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is a key challenge in drug discovery. semanticscholar.orgnih.gov Several experimental strategies can be applied for the target deconvolution of benzamide derivatives. technologynetworks.comacs.org Affinity chromatography, where a modified benzamide is immobilized to capture its binding partners, is a widely used technique. technologynetworks.com Other approaches include chemical proteomics, thermal proteome profiling, and genetic screening. acs.org

Once a target is identified, it is essential to validate its engagement by the benzamide compound in a cellular context. researchgate.net Techniques such as cellular thermal shift assays (CETSA) can be used to confirm target engagement in living cells. Furthermore, "omics" technologies, such as transcriptomics and proteomics, can provide a global view of the cellular pathways modulated by a benzamide derivative, offering insights into its mechanism of action. researchgate.net The mechanism of action for some benzamide analogs has been linked to the induction of apoptosis and the accumulation of DNA damage, particularly in the context of radiosensitization. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Hydroxycyclohexyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and cyclohexanol derivatives. For example, pyridine-mediated acylation under reflux (4 h) is effective for coupling hydroxy-substituted cyclohexyl amines with benzoyl chlorides . Purification typically involves column chromatography or preparative HPLC, with yields improved by controlling stoichiometry and solvent polarity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the hydroxycyclohexyl proton (δ ~3.5–4.0 ppm) and benzamide carbonyl carbon (δ ~164–168 ppm). Multiplicity patterns distinguish substituents on the cyclohexane ring .

- FT-IR : Confirm O–H (3200–3500 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) stretches. Disappearance of reactant signals (e.g., benzoyl chloride C=O at 1770 cm⁻¹) indicates completion .

Q. What strategies ensure high purity of this compound for biological assays?

- Methodological Answer : Use preparative HPLC with C18 columns (acetonitrile/water gradient) for final purification. Purity >95% is validated via HRMS (e.g., m/z 262.1443 [M+H]+) and HPLC retention time consistency .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like PARP-1 or cancer-related kinases. Focus on hydrogen bonding with the hydroxycyclohexyl group and π-π stacking with the benzamide .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines anisotropic displacement parameters and resolves disorder in the cyclohexyl ring .

- Validation : Check R-factor convergence (<5%) and PLATON/ADDSYM for missed symmetry. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry .

Q. How do structural modifications (e.g., substituent position on benzamide) impact the anticancer activity of this compound analogues?

- Methodological Answer :

- SAR Analysis : Compare IC50 values in MTT assays (e.g., 3,4-dimethoxybenzamide derivatives show 10-fold higher activity than unsubstituted analogues due to improved membrane permeability) .

- LogP Calculations : Hydrophobic substituents (e.g., trifluoromethyl) enhance cellular uptake but may reduce solubility. Balance via Hansch analysis .

Q. What experimental approaches validate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.